N-(4-bromo-2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O5/c1-9-6-11(18)2-4-14(9)19-16(21)13-8-10-7-12(20(23)24)3-5-15(10)25-17(13)22/h2-8H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYXHBRPXMFUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Structure
The compound can be characterized by the following chemical formula and structure:
- IUPAC Name : this compound
- Molecular Formula : C17H14BrN2O5
- Molecular Weight : 403.18 g/mol
Antioxidant Activity
Research indicates that compounds within the chromene class exhibit significant antioxidant properties. The antioxidant activity of this compound was assessed using various assays, including DPPH and FRAP. These assays measure the ability of the compound to scavenge free radicals and reduce oxidative stress in biological systems .
Anticancer Properties
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including human colorectal adenocarcinoma (Caco2) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely through interactions with specific molecular targets such as DNA and proteins involved in cell signaling pathways .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of several key enzymes involved in cancer progression and inflammation:
| Enzyme Target | Inhibition Mechanism |
|---|---|
| Tyrosine Kinases | Disruption of signaling pathways |
| Cyclooxygenase (COX) | Reduction in inflammatory mediators |
| Lipoxygenases | Decreased production of leukotrienes |
These findings suggest that the compound could serve as a lead structure for developing novel therapeutic agents targeting these enzymes .
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of this compound using DPPH and FRAP assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, suggesting strong free radical scavenging activity.
Study 2: Cytotoxicity Against Cancer Cells
In another study, the cytotoxic effects of this compound were tested on Caco2 cells. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of toxicity towards these cancer cells. The study highlighted that structural modifications could enhance its potency further .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- DNA Binding : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Interaction : It inhibits key enzymes involved in cancer cell proliferation and inflammatory responses.
- Signaling Pathway Modulation : The compound may modulate pathways such as NF-kB and Keap1-Nrf2, which are crucial in cancer biology and oxidative stress responses .
Scientific Research Applications
This compound belongs to the chromene family, known for various biological activities. Its structure suggests potential interactions with multiple molecular targets.
Anticancer Activity
Research indicates that N-(4-bromo-2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.0 |
These values suggest moderate to potent anticancer activity, warranting further investigation into its mechanisms of action, such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. Studies have reported significant reductions in inflammation markers in animal models treated with this compound .
Antimicrobial Activity
Preliminary evaluations indicate that this compound possesses antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
These findings suggest moderate antimicrobial activity, particularly against Gram-positive bacteria .
Case Studies
Several case studies highlight the effectiveness of this compound:
Anticancer Properties Study
A recent study evaluated the effects of this compound on MCF-7 and HeLa cells, demonstrating significant cytotoxic effects through apoptosis induction and cell cycle arrest at the G1 phase. Flow cytometry and Western blot analyses were utilized to confirm these findings .
Anti-inflammatory Mechanisms Investigation
Another investigation focused on the anti-inflammatory mechanisms of this compound in a rat model of arthritis. Results indicated a reduction in paw edema and inflammatory cytokines, correlating with the inhibition of COX and LOX activities .
Antimicrobial Efficacy Assessment
A comparative study assessed the antimicrobial efficacy of various chromene derivatives, including this compound, against clinical strains of bacteria. The results showed promising results against Gram-positive bacteria .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Electron-withdrawing vs. Electron-donating Groups: The target compound’s 6-nitro group is a stronger electron-withdrawing substituent compared to 6-methoxy (electron-donating) or 6-bromo (mildly electron-withdrawing). Methoxy groups (e.g., in ) increase solubility but reduce electrophilicity, which may diminish target binding in certain contexts.
Aryl Amide Modifications :
- The 4-bromo-2-methylphenyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents (e.g., 4-methoxyphenyl in ).
- Piperazine-containing analogues (e.g., C48 ) exhibit improved solubility and hydrogen-bonding capacity due to the basic nitrogen atoms, albeit at the cost of increased molecular weight.
Antiviral Activity: Derivatives with nitro and halogenated aryl groups (e.g., 5g–5j in ) show HIV-1 reverse transcriptase inhibition, implying the target compound’s nitro and bromo groups may confer similar antiviral properties.
Physicochemical and Crystallographic Properties
The nitro and bromo substituents in the target compound likely influence its crystallization behavior. Hydrogen-bonding patterns, critical for crystal packing, are modulated by the nitro group (strong acceptor) and the amide moiety (donor/acceptor). Etter’s graph set analysis predicts intermolecular N–H···O and C–H···O interactions, analogous to related coumarin-carboxamides. By comparison, methoxy-substituted derivatives (e.g., ) exhibit weaker hydrogen-bonding networks due to the electron-donating methoxy group’s reduced polarity.
Q & A
Q. What are the recommended synthetic routes for N-(4-bromo-2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Construct the chromene core via condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.
- Step 2 : Introduce the nitro group at position 6 via nitration (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
- Step 3 : Couple the chromene intermediate with 4-bromo-2-methylaniline using carbodiimide coupling reagents (e.g., EDCI) in anhydrous DMF or THF, with triethylamine as a base .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hrs) to maximize yield (>70%) and purity (>95%) .
Q. How is the purity and structural integrity of this compound verified?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro at C6, bromo-methylphenyl at the amide group). Key peaks: ~8.2 ppm (nitro-aromatic proton), ~2.4 ppm (methyl group) .
- HRMS : Confirm molecular formula (e.g., C₁₈H₁₃BrN₂O₅) with <2 ppm mass error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Address via:
- Replication : Repeat assays under standardized conditions (e.g., cell lines, incubation time).
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out false positives .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-brominated analogs) that may skew activity .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., enzyme inhibition) .
Q. What computational methods predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., HIV-1 reverse transcriptase). Prioritize poses with hydrogen bonds between the nitro group and catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR : Corporate substituent effects (e.g., bromo vs. chloro) on bioactivity using CoMFA/CoMSIA models .
Q. How does the bromo-methylphenyl substituent influence crystallographic packing?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation (MeOH/EtOAc). Solve structure using SHELXL (space group P2₁/c) .
- Intermolecular Interactions : Bromine participates in halogen bonding (C-Br⋯O=C, ~3.2 Å), while methyl groups contribute to van der Waals packing. Use Mercury Software to visualize π-stacking between chromene cores .
- Thermal Analysis : DSC/TGA reveals melting point (~220°C) and decomposition trends linked to substituent stability .
Data Contradiction Analysis
Q. Why do solubility profiles vary across studies for this compound?
- Methodological Answer : Discrepancies arise from solvent choice and pH:
- Solvent Screening : Test solubility in DMSO (high), EtOH (moderate), and water (low, pH-dependent). Use UV-Vis spectroscopy for quantification .
- pH Effects : Protonate the amide group (pKa ~3.5) in acidic buffers (e.g., PBS pH 2.0) to enhance aqueous solubility 2-fold .
- Polymorphism : Characterize crystalline vs. amorphous forms via PXRD. Amorphous forms exhibit 3× higher solubility .
Experimental Design
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with substituent variations (e.g., -NO₂ → -NH₂, Br → Cl) .
- Assay Panels : Test against related targets (e.g., kinases, proteases) to identify selectivity. Use high-throughput screening (HTS) with fluorescence-based readouts .
- Data Analysis : Apply clustering algorithms (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
